molecular formula C17H15ClF3NO2 B2720242 N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-(trifluoromethyl)benzamide CAS No. 2034466-82-3

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-(trifluoromethyl)benzamide

Cat. No. B2720242
CAS RN: 2034466-82-3
M. Wt: 357.76
InChI Key: JUTSZULOWUUFAJ-UHFFFAOYSA-N
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Description

“N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-(trifluoromethyl)benzamide” is a complex organic compound. It contains a benzamide group, which is a common moiety in pharmaceutical drugs due to its bioactivity . The compound also contains a trifluoromethyl group, which can enhance the compound’s metabolic stability and lipophilicity .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate amine with the corresponding acid chloride or anhydride to form the benzamide group . The trifluoromethyl group could potentially be introduced using a reagent such as trifluoromethyltrimethylsilane .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group attached to a trifluoromethyl group. The presence of the trifluoromethyl group could potentially influence the compound’s electronic properties, as the fluorine atoms are highly electronegative .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzamide and trifluoromethyl groups. The benzamide group could potentially undergo reactions such as hydrolysis, while the trifluoromethyl group could potentially participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could potentially increase the compound’s lipophilicity, which could influence its solubility and permeability .

Scientific Research Applications

Synthesis and Spectroscopic Analysis

Research has focused on synthesizing and characterizing chemical derivatives similar to N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-(trifluoromethyl)benzamide. For instance, studies have synthesized acylthioureas with significant anti-pathogenic activity, highlighting their potential as novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011). Another study synthesized benzotriazole compounds containing a thioamide group, revealing their antifungal activities (Xu et al., 2006).

Characterization of Radiolabeled Compounds

The compound has been studied for its potential in radiolabeling to explore biological pathways. For example, a potent C-C chemokine receptor 1 antagonist with benzamide functionality underwent tritium labeling for biochemical studies (Hong et al., 2015).

Magnetic and Structural Studies

Research into tetranuclear [Cu-Ln]2 single molecule magnets, utilizing similar compounds, has provided insights into their synthesis, structural, and magnetic properties. These studies contribute to the development of materials science, particularly in the area of molecular magnets (Costes, Shova, & Wernsdorfer, 2008).

Development of Polyimides

Research has also focused on the synthesis of polyimides derived from asymmetric trifluoromethylated aromatic diamines, highlighting their thermal stability and potential applications in materials science (Bu et al., 2011).

Advanced Organic Synthesis Techniques

Studies have explored the use of benzophenone imine as an ammonia equivalent in the palladium-catalyzed amination of aryl halides and triflates, demonstrating the versatility of related compounds in synthetic organic chemistry (Wolfe et al., 1997).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research could potentially focus on exploring the biological activity of this compound and developing methods for its synthesis .

properties

IUPAC Name

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF3NO2/c18-14-3-1-2-12(10-14)15(23)8-9-22-16(24)11-4-6-13(7-5-11)17(19,20)21/h1-7,10,15,23H,8-9H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTSZULOWUUFAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CCNC(=O)C2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-(trifluoromethyl)benzamide

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